molecular formula C10H15N3 B13620564 2-Methyl-3-(piperidin-3-YL)pyrazine

2-Methyl-3-(piperidin-3-YL)pyrazine

Cat. No.: B13620564
M. Wt: 177.25 g/mol
InChI Key: LFNDYECZUAFHLE-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-3-YL)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the 2-position and a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-3-YL)pyrazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization .

Another method involves the use of the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-3-YL)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-3-(piperidin-3-YL)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-3-YL)pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(piperidin-3-YL)pyrazine is unique due to the combination of the pyrazine and piperidine rings, which imparts specific chemical and biological properties

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-methyl-3-piperidin-3-ylpyrazine

InChI

InChI=1S/C10H15N3/c1-8-10(13-6-5-12-8)9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3

InChI Key

LFNDYECZUAFHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2CCCNC2

Origin of Product

United States

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